molecular formula C20H23N5O B2751518 3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole CAS No. 2380085-44-7

3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole

Cat. No. B2751518
CAS RN: 2380085-44-7
M. Wt: 349.438
InChI Key: MINQNAOCYMLBFD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as DSP-1053 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DSP-1053 involves its binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood and anxiety. DSP-1053 acts as a partial agonist at this receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This partial agonism results in the modulation of the serotonergic system, which is involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
DSP-1053 has been shown to have potent and selective binding to the serotonin 5-HT1A receptor, which results in the modulation of the serotonergic system. This modulation has been shown to have various biochemical and physiological effects, including the regulation of mood, anxiety, and cognition. DSP-1053 has also been shown to have potential for the treatment of cognitive impairment associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DSP-1053 has various advantages for lab experiments, including its potent and selective binding to the serotonin 5-HT1A receptor, which makes it a useful tool for studying the serotonergic system. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of DSP-1053, including further studies to fully understand its mechanism of action and potential therapeutic applications. Future research could also focus on the development of more potent and selective compounds that target the serotonin 5-HT1A receptor for the treatment of various diseases, including schizophrenia, depression, and anxiety. Additionally, further studies could focus on the potential use of DSP-1053 for the treatment of cognitive impairment associated with Alzheimer's disease.

Synthesis Methods

The synthesis of DSP-1053 involves a multi-step process that includes the reaction of 6-phenylpyridazin-3-amine with 1-bromo-3,5-dimethyl-4-nitrobenzene to form 3,5-dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]nitro]benzene. This intermediate is then reduced with palladium on carbon to form the corresponding amine, which is then reacted with 2-bromo-4-methyl-1,3-oxazole to form DSP-1053.

Scientific Research Applications

DSP-1053 has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety. It has been found to have potent and selective binding to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. DSP-1053 has also been shown to have potential for the treatment of cognitive impairment associated with Alzheimer's disease.

properties

IUPAC Name

3,5-dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-18(16(2)26-23-15)14-24-10-12-25(13-11-24)20-9-8-19(21-22-20)17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINQNAOCYMLBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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